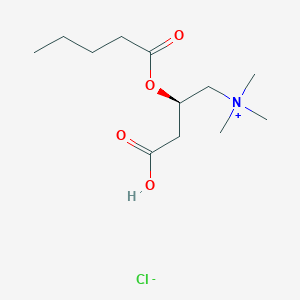

Valeryl-L-carnitineChloride

Descripción general

Descripción

Valeril-L-carnitina (cloruro) es una acilcarnitina de cadena corta y un derivado de la L-carnitina. Es conocida por su papel en el metabolismo de los ácidos grasos y se utiliza como un estándar interno para la cuantificación de valeril-L-carnitina en diversas muestras biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Valeril-L-carnitina (cloruro) se puede sintetizar mediante la esterificación de L-carnitina con cloruro de valerilo. La reacción típicamente involucra el uso de una base como la piridina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego mediante recristalización .

Métodos de producción industrial

La producción industrial de valeril-L-carnitina (cloruro) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la esterificación de L-carnitina con cloruro de valerilo bajo condiciones controladas para asegurar un alto rendimiento y pureza. El producto se somete luego a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

Valeril-L-carnitina (cloruro) sufre diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en L-carnitina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el ion cloruro es reemplazado por otros nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente

Principales productos

Oxidación: Produce ácidos carboxílicos.

Reducción: Produce L-carnitina.

Sustitución: Produce diversos derivados de carnitina sustituidos

Aplicaciones Científicas De Investigación

Metabolic Disorders

Valeryl-L-carnitine chloride is implicated in several metabolic disorders, particularly:

- Diabetes Mellitus : Elevated levels of valeryl-L-carnitine have been observed in patients with type 2 diabetes, indicating its potential as a biomarker for insulin resistance and lipid metabolism disturbances. Studies suggest that monitoring this acylcarnitine could aid in managing diabetes by providing insights into metabolic dysregulation.

- Obesity : Similar to diabetes, increased concentrations of valeryl-L-carnitine are noted in obese individuals, suggesting its involvement in altered metabolic pathways related to fat storage and energy expenditure. This association highlights the compound's role in energy metabolism and potential therapeutic targets for obesity management.

- Neurological Conditions : Research indicates that valeryl-L-carnitine may have neuroprotective effects, particularly in conditions like Alzheimer's disease. Its modulation of mitochondrial function could provide therapeutic benefits by improving energy metabolism in neuronal cells.

Bone Health and Osteoporosis

Valeryl-L-carnitine chloride has been studied for its effects on bone health:

- Fracture Healing : A significant body of research demonstrates that isovaleryl L-carnitine (a related compound) promotes cell proliferation and collagen production in human osteoblastic cells. This suggests its potential as a therapeutic agent for enhancing fracture healing, particularly in post-menopausal osteoporosis or fractures related to aging . Experimental data indicate that this compound is more effective than L-carnitine at lower doses, which could lead to new treatments for osteoporosis-related fractures .

Cerebral Health

Recent studies have explored the effects of carnitines on cerebral conditions:

- Cerebral Vasospasm : Valeryl-L-carnitine has been investigated for its effects on vasospasm following subarachnoid hemorrhage (SAH). In experimental models, administration of acetyl-L-carnitine (closely related to valeryl-L-carnitine) showed significant improvements in vascular health, suggesting potential applications for treating cerebral vasospasm .

Radiation Exposure

Research indicates that serum levels of valeryl-L-carnitine increase following exposure to ionizing radiation. This response suggests its potential use as a biomarker for assessing radiation exposure and damage, particularly in nonhuman primates. The ability to monitor these levels could be crucial for developing protective strategies against radiation.

Case Study 1: Valeryl-L-Carnitine and Diabetes

A study involving diabetic patients highlighted that elevated levels of valeryl-L-carnitine correlated with markers of insulin resistance. The findings suggested that monitoring this acylcarnitine could aid in managing diabetes by providing insights into metabolic dysregulation.

Case Study 2: Acylcarnitines in Acute Cerebral Infarction

In patients with acute cerebral infarction, altered profiles of acylcarnitines, including valeryl-L-carnitine, were observed. These changes were linked to the severity of the condition and recovery outcomes, indicating potential diagnostic and prognostic value.

Valeryl-L-carnitine chloride facilitates the transport of fatty acids into mitochondria by forming acyl-carnitine intermediates, essential for β-oxidation and subsequent ATP production. This compound interacts with carnitine acyltransferase enzymes, which are crucial for its function. The mechanism underscores its importance in energy production, particularly in high-energy-demand tissues such as heart and skeletal muscles.

Summary Table of Applications

| Application Area | Key Findings/Implications |

|---|---|

| Metabolic Disorders | Biomarker for diabetes and obesity; insights into lipid metabolism |

| Bone Health | Enhances fracture healing; promotes osteoblast proliferation |

| Cerebral Health | Potential treatment for cerebral vasospasm; improves vascular health |

| Radiation Exposure | Biomarker for assessing radiation damage |

| Neurological Conditions | Neuroprotective effects; potential therapeutic benefits in Alzheimer's disease |

Mecanismo De Acción

Valeril-L-carnitina (cloruro) ejerce sus efectos facilitando el transporte de ácidos grasos a las mitocondrias para la β-oxidación. Actúa como una molécula transportadora, uniéndose a los ácidos grasos y transportándolos a través de la membrana mitocondrial. Este proceso es esencial para la producción de energía en forma de trifosfato de adenosina (ATP). Los objetivos moleculares incluyen las aciltransferasas de carnitina y las proteínas de transporte mitocondrial .

Comparación Con Compuestos Similares

Compuestos similares

Acetil-L-carnitina: Otra acilcarnitina con un grupo acetilo más corto.

Propionil-L-carnitina: Contiene un grupo propionilo en lugar de un grupo valerilo.

Butilril-L-carnitina: Contiene un grupo butiril.

Singularidad

Valeril-L-carnitina (cloruro) es única debido a su grupo valerilo específico, que influye en sus propiedades metabólicas y de transporte. En comparación con otras acilcarnitinas, tiene aplicaciones distintas en la investigación relacionada con el metabolismo de los ácidos grasos y la función mitocondrial .

Actividad Biológica

Valeryl-L-carnitine chloride (CAS Number: 162040-64-4) is a short-chain acylcarnitine that plays a significant role in fatty acid metabolism and has been investigated for its biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Valeryl-L-Carnitine Chloride

Valeryl-L-carnitine is derived from L-carnitine, a compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The chloride form enhances its solubility and bioavailability, making it suitable for various clinical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ClNO₄ |

| Molecular Weight | 281.776 g/mol |

| CAS Number | 162040-64-4 |

| Density | Not Available |

Biological Mechanisms

Valeryl-L-carnitine chloride exhibits several biological activities primarily through its role in energy metabolism:

- Fatty Acid Transport : It facilitates the transport of fatty acids across mitochondrial membranes, crucial for energy production.

- Calpain Activation : It acts as a potent activator of calpain, a calcium-dependent cysteine protease involved in various cellular processes, including apoptosis and muscle remodeling .

- Metabolic Regulation : Increased levels of valeryl-L-carnitine have been associated with improved metabolic profiles in conditions such as obesity and diabetes .

Case Studies

- Metabolic Syndrome : A study highlighted that elevated acylcarnitines, including valeryl-L-carnitine, were associated with metabolic syndrome markers in diabetic patients. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acylcarnitines in plasma samples, revealing significant alterations in their concentrations during metabolic stress .

- Isovaleric Acidemia : In patients with isovaleric acidemia, treatment with L-carnitine (including valeryl-L-carnitine) showed promising results in managing symptoms and preventing hospitalizations. The therapy helped in normalizing elevated acylcarnitines associated with the disorder .

Quantitative Analysis

A validated LC-MS/MS method was developed to quantify various acylcarnitines, including valeryl-L-carnitine. This method demonstrated high sensitivity and specificity, allowing for accurate profiling of acylcarnitines in clinical samples .

Acylcarnitine Profiles in Clinical Samples

| Acylcarnitine Species | Patient Group (Mean ± SD) | Healthy Controls (Mean ± SD) |

|---|---|---|

| C0 (L-carnitine) | 9.535 ± 1.2 | 13.120 ± 0.5 |

| C2 (Acetyl-L-carnitine) | 4.994 ± 0.3 | 4.410 ± 0.2 |

| C5 (Valeryl-L-carnitine) | 9.625 ± 1.5 | 1.000 ± 0.1 |

This table illustrates the significant differences in acylcarnitine levels between affected patients and healthy controls, underscoring the potential diagnostic utility of measuring valeryl-L-carnitine levels.

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPVMRTHIMPLJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.